

"Exaluren disulfate" enzymatic conversion and metabolites

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Compound of Interest

Compound Name: *Exaluren disulfate*

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Exaluren Disulfate: A Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaluren disulfate, also known as ELX-02, is an investigational synthetic aminoglycoside analogue. It is classified as a eukaryotic ribosomal selective glycoside (ERSG) and is under development as a therapeutic agent for genetic diseases arising from nonsense mutations. The mechanism of action involves inducing the read-through of premature stop codons during protein synthesis, potentially restoring the production of full-length, functional proteins. This technical guide provides a comprehensive overview of the available data on the pharmacokinetic profile of **Exaluren disulfate**, with a focus on its disposition in the body.

Pharmacokinetic Data

A key finding from clinical studies is that **Exaluren disulfate** is not metabolized in the body.^[1] It is primarily excreted unchanged in the urine.^{[1][2]} This lack of metabolic conversion is a significant characteristic of the drug's pharmacokinetic profile. The following tables summarize the available quantitative pharmacokinetic parameters for **Exaluren disulfate**.

Table 1: Human Pharmacokinetic Parameters of Exaluren Disulfate (Single Subcutaneous Dose)

Parameter	Value	Condition	Reference
Tmax (Time to maximum plasma concentration)	0.25 hours	Single subcutaneous injection	[3]
Terminal Half-life (T1/2)	0.5 hours	Single subcutaneous injection	[3]
Absolute Bioavailability (SC vs. IV)	0.98 (geometric mean ratio)	0.3 mg/kg dose	[1]
Dose-Exposure Linearity (AUC)	24-fold increase for a 25-fold dose increase	0.3 to 7.5 mg/kg dose range	[2]
Dose Proportionality (Cmax)	17-fold increase for a 25-fold dose increase	0.3 to 7.5 mg/kg dose range	[2]
Elimination	Complete from vascular compartment within 10 hours	Single subcutaneous injection	[2]

Table 2: Murine Pharmacokinetic Parameters of Exaluren Disulfate (Subcutaneous Administration in CtnsY226X/Y226X mice)

Parameter	Value	Condition	Reference
Tmax (Plasma)	0.25 hours	Single and repeated 10 mg/kg doses	[4]
Terminal Half-life (Plasma)	0.5 hours	Single and repeated 10 mg/kg doses	[4]
Cmax (Kidney)	Reached after 24-41 hours	Single and repeated 10 mg/kg doses	[4]

Tissue Distribution

Studies in mice have shown that **Exaluren disulfate** accumulates in various tissues. The highest concentrations were observed in the kidney, followed by the spleen and liver. Lower levels were detected in the lung, heart, cochlea, and brain.[3][5] This tissue accumulation is dose-dependent and does not appear to differ by gender.[4]

Experimental Protocols

While specific enzymatic conversion assays are not applicable to **Exaluren disulfate** due to its lack of metabolism, the following outlines a general methodology for pharmacokinetic analysis based on the cited literature.

1. In Vivo Pharmacokinetic Study in Mice

- **Animal Model:** CtnsY226X/Y226X mice.
- **Drug Administration:** Single or repeated subcutaneous injections of **Exaluren disulfate** (e.g., 10 mg/kg).
- **Sample Collection:** Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or other appropriate methods. Plasma is separated by centrifugation.
- **Tissue Collection:** At the end of the study, tissues (kidney, liver, spleen, etc.) are harvested.
- **Sample Analysis:** Plasma and tissue homogenate concentrations of **Exaluren disulfate** are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Plasma concentration-time data are used to calculate pharmacokinetic parameters such as T_{max}, C_{max}, AUC, and half-life using non-compartmental analysis software.

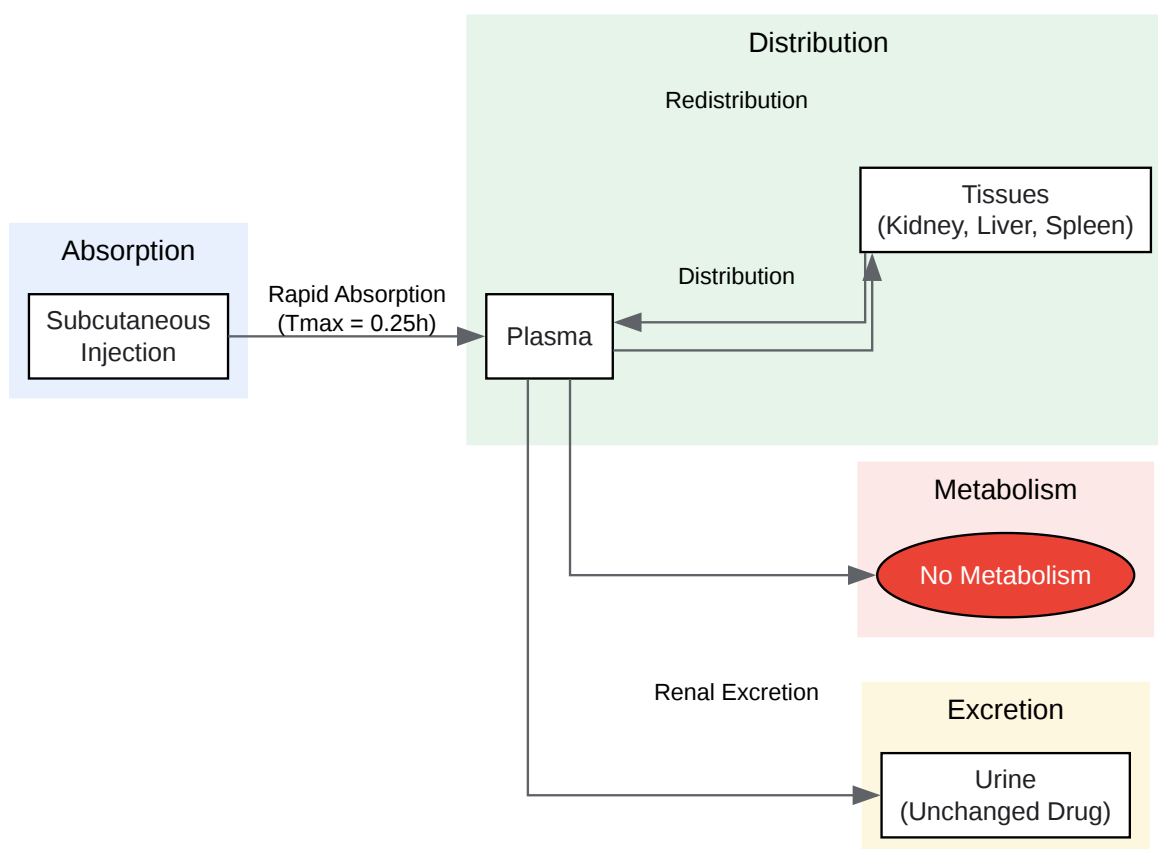
2. Human Phase 1 Clinical Trial for Pharmacokinetics

- **Study Design:** A randomized, double-blind, placebo-controlled, single-ascending-dose or multiple-ascending-dose study in healthy volunteers.
- **Drug Administration:** Subcutaneous injection of **Exaluren disulfate** at various dose levels.

- **Sample Collection:** Serial blood samples are collected at pre-defined time points before and after drug administration. Urine samples are also collected over specified intervals.
- **Sample Analysis:** Plasma and urine concentrations of **Exaluren disulfate** are determined using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters are calculated from the plasma and urine concentration data. Safety and tolerability are also monitored throughout the study.

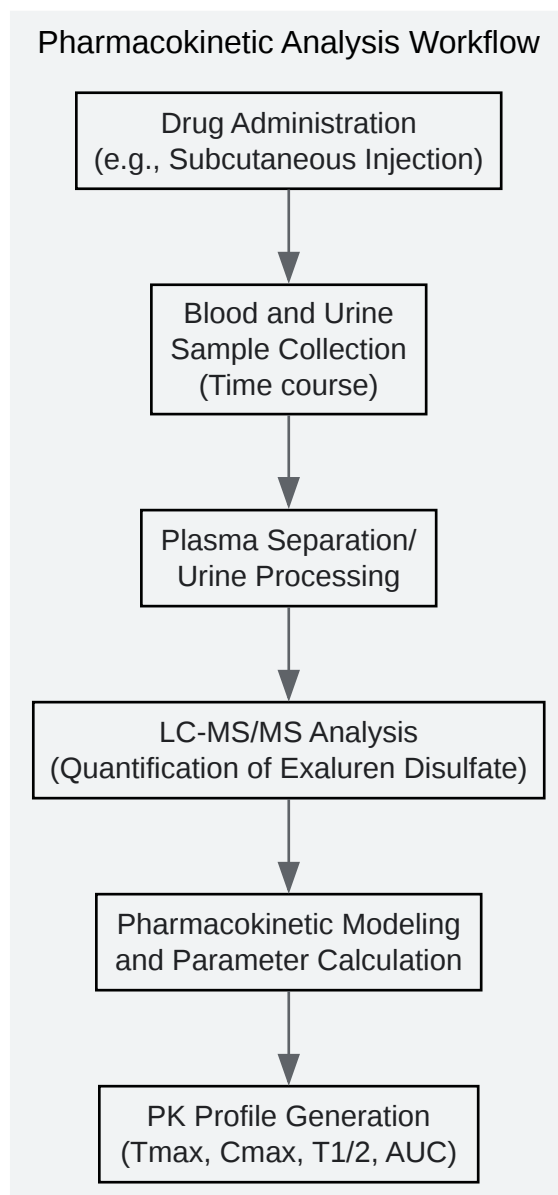
Visualizations

The following diagrams illustrate the pharmacokinetic pathway and a typical experimental workflow for its analysis.



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Caption: Pharmacokinetic Pathway of **Exaluren Disulfate**.



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Caption: Experimental Workflow for Pharmacokinetic Analysis.

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